Teneligliptin hydrobromide hydrate

Vue d'ensemble

Description

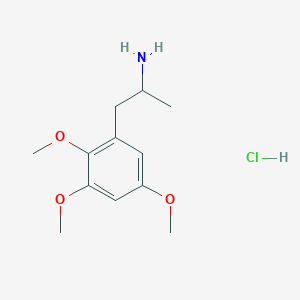

Teneligliptin hydrobromide hydrate is a potent chemotype prolylthiazolidine-based DPP-4 inhibitor, which competitively inhibits human plasma, rat plasma, and human recombinant DPP-4 in vitro . It is a pharmaceutical drug for the treatment of type 2 diabetes mellitus and belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors or "gliptins" .

Synthesis Analysis

A commercially practicable new synthetic process for the production of teneligliptin hydrobromide hydrate has been developed . Key strategies in the new process include preparation and isolation of new intermediates such as a better reactive nosyl derivative of L-proline methyl ester, its stereoselective substituted intermediate with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine through SN2-type nucleophilic substitution, and isolation of carboxylic acid derivative by deesterification of intermediate .Molecular Structure Analysis

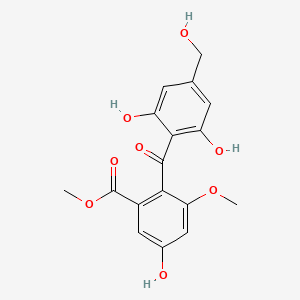

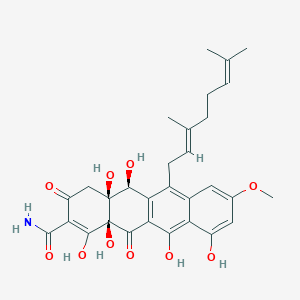

The molecular formula of Teneligliptin hydrobromide hydrate is C22H30N6OS . The molecular weight is 426.58 . The structure of Teneligliptin has been analyzed using RP-HPLC and UPLC tandem mass spectroscopy .Chemical Reactions Analysis

Three unknown impurities were detected in Teneligliptin bulk drug substance using RP-UFLC method . These impurities were isolated by preparative HPLC and further characterized by using LC-MS/MS and NMR techniques .Physical And Chemical Properties Analysis

Teneligliptin hydrobromide hydrate is soluble in DMSO and water . It is stable if stored as directed and should be protected from light and heat .Applications De Recherche Scientifique

Diabetes Treatment

Teneligliptin hydrobromide hydrate is a well-known drug used in the treatment of diabetes all over the world . It is an oral anti-hyperglycemic drug that is a drug of choice worldwide to treat mild-to-moderate diabetic patients . It inhibits plasma DDP-IV activity with therapeutic efficacy against type 2 diabetes in Zucker fa/fa rats in vivo .

Impurity Profiling

An accurate, precise, and robust analytical method was developed for the impurity profiling in the metformin hydrochloride and teneligliptin hydrobromide hydrate tablet . This method can help to monitor the drug stability parameters and minimize production losses .

Obesity Treatment

Teneligliptin reduces body weight, inhibits hepatic steatosis, and decreases plasma insulin levels in a mouse model of high-fat diet-induced obesity when administered at doses of 30 and 60 mg/kg .

Stability Studies

Stability studies of Teneligliptin were carried out under acidic, basic, neutral (peroxide), photo, and thermal conditions for 48 hours at room temperature . This helps in understanding the stability of the drug under various conditions.

Degradation Product Identification

The degradation products of Teneligliptin were identified by HPLC and characterized by UPLC with tandem mass spectroscopy . This is crucial in understanding the effects of these degradation products on humans.

Drug Combination Analysis

Teneligliptin hydrobromide hydrate is often used in combination with other drugs, such as metformin hydrochloride, for the treatment of diabetes . The analysis of these combinations is crucial for understanding their combined effects and potential interactions.

Mécanisme D'action

Target of Action

Teneligliptin hydrobromide hydrate primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

As a DPP-4 inhibitor, teneligliptin hydrobromide hydrate binds to the DPP-4 enzyme and inhibits its activity . This inhibition prevents the rapid degradation of incretin hormones, thereby increasing their concentration in the blood . The elevated levels of incretins stimulate insulin production and suppress glucagon secretion, both of which are crucial for controlling blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by teneligliptin hydrobromide hydrate is the incretin pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are secreted by enteroendocrine cells in response to food intake . By inhibiting DPP-4, teneligliptin hydrobromide hydrate prolongs the action of GLP-1, enhancing insulin secretion and suppressing glucagon secretion . This results in a decrease in blood glucose levels .

Pharmacokinetics

Teneligliptin hydrobromide hydrate has unique pharmacokinetic properties. It has a half-life of approximately 24 hours and is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Result of Action

The molecular and cellular effects of teneligliptin hydrobromide hydrate’s action primarily involve the regulation of glucose metabolism. By inhibiting DPP-4 and thus increasing incretin levels, teneligliptin enhances insulin secretion and suppresses glucagon secretion . This leads to a decrease in both fasting and postprandial blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of teneligliptin hydrobromide hydrate. For instance, lifestyle and genetic factors can impact the drug’s effectiveness in managing type 2 diabetes mellitus . Additionally, the drug’s stability can be affected by conditions such as temperature and pH, as evidenced by its degradation under basic, peroxide, and thermal stress conditions .

Safety and Hazards

Propriétés

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPRXLXVOBOTGT-KSLCDFCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67Br5N12O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Teneligliptin hydrobromide hydrate | |

CAS RN |

1572583-29-9 | |

| Record name | Teneligliptin hydrobromide hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572583299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENELIGLIPTIN HYDROBROMIDE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S4OCS6SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

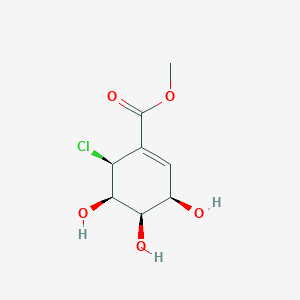

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)

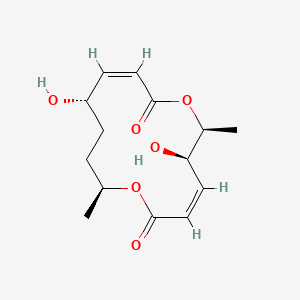

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)